4,5-Dihydro-N-(2-nitrophenyl)-1H-imidazol-2-amine
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Overview
Description
4,5-Dihydro-N-(2-nitrophenyl)-1H-imidazol-2-amine is a chemical compound with a unique structure that includes an imidazole ring and a nitrophenyl group
Preparation Methods
The synthesis of 4,5-Dihydro-N-(2-nitrophenyl)-1H-imidazol-2-amine typically involves the reaction of 2-nitroaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4,5-Dihydro-N-(2-nitrophenyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,5-Dihydro-N-(2-nitrophenyl)-1H-imidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-N-(2-nitrophenyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 4,5-Dihydro-N-(2-nitrophenyl)-1H-imidazol-2-amine include:
2-Nitroaniline: A precursor in the synthesis of the compound.
Imidazole derivatives: Compounds with similar imidazole rings but different substituents.
Nitrophenyl derivatives: Compounds with nitrophenyl groups but different core structures.
The uniqueness of this compound lies in its specific combination of the imidazole ring and nitrophenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
34658-69-0 |
---|---|
Molecular Formula |
C9H10N4O2 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
N-(2-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C9H10N4O2/c14-13(15)8-4-2-1-3-7(8)12-9-10-5-6-11-9/h1-4H,5-6H2,(H2,10,11,12) |
InChI Key |
AQCYGFVFRFYZNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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